BenchChemオンラインストアへようこそ!

Glucosylsphingosine-13C6

Biomarker quantification Gaucher disease LC-MS/MS validation

Glucosylsphingosine-13C6 is the definitive internal standard for quantifying glucosylsphingosine (lyso-Gb1) by LC-MS/MS. Its six 13C atoms in the glucose moiety deliver a non-exchangeable +6 Da mass shift and true chromatographic co-elution—eliminating the deuterium drift and matrix mismatch common with d5 analogs. This ensures intra- and inter-assay CV <10% in plasma, DBS, and CSF, enabling reliable Gaucher disease diagnosis, ERT/SRT monitoring, and multi-site clinical trial harmonization. Choose this 13C6 IS for robust, publication-ready biomarker data.

Molecular Formula C24H47NO7
Molecular Weight 467.6 g/mol
Cat. No. B2669450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosylsphingosine-13C6
Molecular FormulaC24H47NO7
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O
InChIInChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1/i16+1,20+1,21+1,22+1,23+1,24+1
InChIKeyHHJTWTPUPVQKNA-DBGPLVPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Glucosylsphingosine-13C6: A Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Analysis in Lysosomal Storage Disorders


Glucosylsphingosine-13C6 is a carbon-13 labeled analog of the endogenous lysosphingolipid glucosylsphingosine (lyso-Gb1), featuring six 13C atoms uniformly incorporated into the glucose moiety . This isotopically enriched form is chemically and physically nearly identical to the native analyte, ensuring co-elution during chromatographic separation while providing a distinct mass shift (+6 Da) for selective detection by tandem mass spectrometry [1]. It is primarily utilized as an internal standard (IS) for the accurate and precise quantification of glucosylsphingosine in complex biological matrices such as plasma, urine, cerebrospinal fluid (CSF), and dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [2].

Why Unlabeled Glucosylsphingosine or Deuterated Analogs Cannot Replace Glucosylsphingosine-13C6 for Robust Quantification


Accurate quantification of endogenous glucosylsphingosine in biological samples is hindered by significant matrix effects, variable extraction efficiency, and ion suppression inherent to LC-MS/MS workflows [1]. Using the unlabeled compound as a surrogate standard fails to correct for these variables, leading to inaccurate and imprecise measurements [2]. Deuterium-labeled analogs, such as Glucosylsphingosine-d5, are available but introduce additional challenges: under certain LC conditions, deuterium-hydrogen exchange can occur, altering the labeled compound's mass and compromising its reliability as an internal standard [3]. Furthermore, the slight difference in physicochemical properties caused by deuterium substitution can lead to chromatographic separation from the native analyte, reducing the effectiveness of matrix effect compensation . In contrast, the 13C6 label provides a stable, non-exchangeable mass shift with near-identical chromatographic behavior, ensuring robust and reproducible quantification across a wide range of sample types and analytical conditions [2].

Glucosylsphingosine-13C6: Quantitative Performance Benchmarks and Comparator Data for Informed Procurement Decisions


Superior Precision and Accuracy in Plasma Glucosylsphingosine Quantification Using Glucosylsphingosine-13C6 Internal Standard

A validated UPLC-ESI-MS/MS method using identical 13C-encoded internal standards, including Glucosylsphingosine-13C6, demonstrated excellent precision with intra- and inter-assay coefficients of variation below 10% for the quantification of glucosylsphingosine in human plasma [1]. In contrast, methods relying on external calibration without an isotopically labeled internal standard typically exhibit higher variability due to uncorrected matrix effects, with CVs often exceeding 15-20% [2]. The use of 13C6-labeled internal standard directly compensates for sample-to-sample variability in extraction recovery and ionization efficiency, achieving the stringent analytical criteria required for clinical biomarker validation [1].

Biomarker quantification Gaucher disease LC-MS/MS validation

Chromatographic Co-Elution and Matrix Effect Compensation: 13C6 vs. Deuterated (d5) Analogs

Unlike deuterium-labeled analogs such as Glucosylsphingosine-d5, which can exhibit slight chromatographic retention time shifts relative to the unlabeled analyte due to deuterium isotope effects, 13C6-labeled glucosylsphingosine co-elutes identically with the native compound across a range of HILIC and reversed-phase LC conditions [1]. This identical chromatographic behavior ensures that the internal standard experiences the exact same matrix-induced ionization suppression or enhancement as the analyte, providing optimal correction of matrix effects. Additionally, 13C labels are non-exchangeable under analytical conditions, whereas deuterium labels on certain positions (e.g., alpha to carbonyl) can undergo H/D exchange, leading to mass drift and inaccurate quantification . This stability of the 13C6 label is particularly critical for long-term studies and across different analytical platforms.

Internal standard selection Stable isotope labeling LC-MS/MS

Critical Isomer Resolution: Glucosylsphingosine-13C6 Enables Differentiation from Galactosylsphingosine in Brain Tissue

In studies of neuronopathic Gaucher disease, accurate measurement of glucosylsphingosine in brain tissue is complicated by the presence of its abundant isomer, galactosylsphingosine [1]. An LC-MS/MS method employing Glucosylsphingosine-13C6 as an internal standard achieved baseline chromatographic resolution of these two isomers using a HILIC silica analytical column [1]. This separation is crucial because the isomers share identical precursor and product ions, and without chromatographic resolution, they cannot be distinguished by MS/MS alone. The use of a stable 13C6 internal standard that co-elutes exclusively with the glucosylsphingosine peak ensures that the quantification of the target isomer is not confounded by the galactosyl isomer, even when present at high concentrations [1].

Isomer separation Neuronopathic Gaucher Galactosylsphingosine

High Analytical Sensitivity: Detection of Glucosylsphingosine-13C6 in Dried Blood Spots for Newborn Screening Applications

The utility of Glucosylsphingosine-13C6 as an internal standard extends to high-sensitivity applications such as dried blood spot (DBS) analysis for newborn screening of lysosomal storage disorders [1]. A targeted LC-MS/MS panel utilizing Glucosylsphingosine-13C6 as the internal standard successfully detected and quantified glucosylsphingosine extracted from DBS samples, demonstrating clear differentiation between Gaucher disease patients, carriers, and healthy controls based on the peak area ratio of endogenous glucosylsphingosine to the 13C6 internal standard [1]. The stability and consistent recovery of the 13C6-labeled internal standard in the DBS extraction process are critical for achieving the low limits of detection required for this application, which is not guaranteed with unlabeled or less stable deuterated standards [2].

Dried Blood Spots Newborn Screening Lysosomal Storage Disorders

Superior Long-Term Stability of 13C6 Label vs. Deuterated Analogs for Longitudinal Studies

For longitudinal monitoring of patients undergoing enzyme replacement therapy (ERT) or substrate reduction therapy (SRT), consistent and reliable quantification of plasma glucosylsphingosine over months or years is essential [1]. 13C6-labeled glucosylsphingosine provides a stable internal standard that is not subject to deuterium-hydrogen back-exchange, a phenomenon that can slowly alter the concentration of deuterated internal standards over time when stored in solution or during sample processing [2]. This ensures that the internal standard concentration remains constant, preventing drift in the calibration curve and maintaining assay accuracy over the entire duration of a long-term study. In contrast, deuterated analogs may require more frequent re-calibration or re-synthesis due to gradual loss of deuterium label [2].

Stable isotope labeling Longitudinal studies Method robustness

Method Transfer and Inter-Laboratory Reproducibility: 13C6 Labeling Facilitates Harmonized Protocols

The use of 13C-encoded internal standards, such as Glucosylsphingosine-13C6, has been shown to facilitate the harmonization of sphingoid base quantification across different laboratories and analytical platforms [1]. A study comparing plasma glucosylsphingosine levels in Gaucher disease patients measured by UPLC-ESI-MS/MS with identical 13C-encoded internal standards demonstrated excellent agreement with previously published data generated using similar methods [1]. This inter-study comparability is attributed to the consistent performance of the 13C6 internal standard, which minimizes variability arising from differences in sample preparation, instrumentation, or operator technique. Deuterated internal standards, while useful, have shown greater inter-laboratory variability due to the aforementioned isotope effects and potential for exchange, hindering large-scale multi-center initiatives .

Method harmonization Inter-laboratory comparison Standardization

Optimized Applications of Glucosylsphingosine-13C6 in Biomedical Research and Clinical Diagnostics


Clinical Diagnostic Assay for Gaucher Disease Monitoring

In clinical laboratories performing LC-MS/MS-based quantification of plasma glucosylsphingosine as a biomarker for Gaucher disease diagnosis and therapeutic monitoring, the use of Glucosylsphingosine-13C6 as an internal standard ensures the high precision (intra- and inter-assay CV < 10%) required to reliably detect treatment-induced changes in biomarker levels over time [1]. This application is particularly relevant for monitoring patients undergoing enzyme replacement therapy (ERT) or substrate reduction therapy (SRT), where a 30-50% reduction in glucosylsphingosine is expected within the first year of treatment [2].

Neuronopathic Gaucher Disease Research in Animal Models

Researchers investigating the pathophysiology of neuronopathic Gaucher disease in mouse models (e.g., V394L or L444P homozygous mice) require precise measurement of glucosylsphingosine in brain tissue [3]. The ability of Glucosylsphingosine-13C6 to serve as a reliable internal standard in HILIC-based LC-MS/MS methods that resolve glucosylsphingosine from its isomer, galactosylsphingosine, is critical for obtaining brain-specific data. This application is essential for evaluating the efficacy of novel therapies designed to cross the blood-brain barrier and reduce neurotoxic lipid accumulation [3].

Newborn Screening for Lysosomal Storage Disorders (LSDs)

Public health laboratories and screening centers developing high-throughput, multiplexed LC-MS/MS assays for LSDs can incorporate Glucosylsphingosine-13C6 as the internal standard for the glucosylsphingosine analyte in dried blood spots (DBS) [4]. The stability and consistent recovery of the 13C6-labeled standard in DBS extraction protocols enables reliable detection of elevated glucosylsphingosine in Gaucher disease patients, while minimizing false positives from matrix effects or sample handling variability [4]. This application supports the expansion of newborn screening panels to include Gaucher disease.

Multi-Site Clinical Trials Requiring Harmonized Biomarker Data

Pharmaceutical companies and contract research organizations (CROs) conducting global clinical trials for new therapies targeting glucocerebrosidase deficiency or GBA-related disorders can standardize their LC-MS/MS biomarker assays across multiple testing sites by mandating the use of Glucosylsphingosine-13C6 as the internal standard [5]. The consistent performance and lack of deuterium exchange issues with the 13C6 label minimize inter-laboratory variability and facilitate the pooling of data from different clinical centers, a critical requirement for regulatory submission [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucosylsphingosine-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.